N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1'-biphenyl]-4-sulfonamide
Overview
Description
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a biphenyl sulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as imidazole-containing compounds, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
These could potentially include effects on cell growth, inflammation, oxidative stress, and various other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, which are then coupled with the biphenyl sulfonamide under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions and the use of continuous flow reactors. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may involve catalysts or specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thiazole derivatives, such as:
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents or additional functional groups.
Sulfonamide derivatives: Compounds with the sulfonamide functional group, which may be attached to different aromatic or heterocyclic rings.
Uniqueness
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-17-22(29-23(26-17)20-8-5-14-24-16-20)13-15-25-30(27,28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-12,14,16,25H,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBVYDFGSMFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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